molecular formula C10H16BrNO2 B13958077 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid

2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid

Cat. No.: B13958077
M. Wt: 262.14 g/mol
InChI Key: LEQRUMFQGUXSSA-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)acetic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)acetic acid typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .

Scientific Research Applications

2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid is unique due to its specific combination of a spirocyclic core and a bromomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and the study of spirocyclic chemistry .

Properties

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

2-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]acetic acid

InChI

InChI=1S/C10H16BrNO2/c11-5-8-3-10(4-8)1-2-12(7-10)6-9(13)14/h8H,1-7H2,(H,13,14)

InChI Key

LEQRUMFQGUXSSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CBr)CC(=O)O

Origin of Product

United States

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